2,4,5-Trichlorophenyl formate

Description

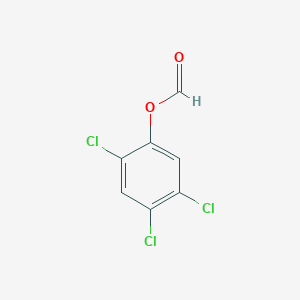

Chemical Identity: 2,4,5-Trichlorophenyl chloroformate (CAS No. 16947-69-6) is a chlorinated aromatic ester with the molecular formula $ \text{C}7\text{H}4\text{Cl}3\text{O}2\text{Cl} $. It is also referred to as 2,4,5-trichlorophenyl carbonochloridate or chloroformate, characterized by a phenyl ring substituted with chlorine atoms at the 2-, 4-, and 5-positions, bonded to a chloroformate (-O-CO-Cl) group .

Applications:

Primarily used as an intermediate in organic synthesis, it facilitates the preparation of carbamates, carbonates, and other derivatives. Commercial suppliers (e.g., ChemExper, Molekula) highlight its role in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C7H3Cl3O2 |

|---|---|

Molecular Weight |

225.5 g/mol |

IUPAC Name |

(2,4,5-trichlorophenyl) formate |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-6(10)7(12-3-11)2-5(4)9/h1-3H |

InChI Key |

FONJQLLBGLSRAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorophenyl formate can be synthesized through the reaction of 2,4,5-trichlorophenol with formic acid or its derivatives. One common method involves the use of oxalyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dry toluene .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of palladium-catalyzed carbonylation reactions has also been explored for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorophenyl formate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into phenolic derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Phenolic derivatives.

Substitution: Various substituted phenyl formates.

Scientific Research Applications

2,4,5-Trichlorophenyl formate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5-Trichlorophenyl formate exerts its effects involves its role as a carbonyl group donor in various chemical reactions. The formate group can be easily transferred to other molecules, facilitating the formation of carbonyl compounds. This compound can also act as a CO surrogate in palladium-catalyzed reactions, generating carbon monoxide in situ, which then participates in carbonylation reactions .

Comparison with Similar Compounds

Properties :

- Molecular Weight : 259.47 g/mol

- Reactivity : Highly reactive due to the electrophilic chloroformate group, enabling nucleophilic substitution reactions.

- Stability : Sensitive to moisture and hydrolysis, requiring anhydrous storage conditions .

Comparison with Structurally Similar Compounds

Chlorinated Phenyl Chloroformates

Compounds sharing the chloroformate (-O-CO-Cl) group but differing in chlorine substitution patterns:

| Compound | Substituent Positions | Molecular Weight (g/mol) | Key Applications | Reactivity Notes |

|---|---|---|---|---|

| 2,4,5-Trichlorophenyl chloroformate | 2,4,5-Cl | 259.47 | Agrochemical intermediates | High electrophilicity; prone to hydrolysis |

| 2,4,6-Trichlorophenyl chloroformate | 2,4,6-Cl | 259.47 | Polymer stabilizers | Similar reactivity; steric hindrance at 2,6-positions reduces accessibility |

| Pentachlorophenyl chloroformate | 2,3,4,5,6-Cl | 303.34 | Flame retardant synthesis | Higher chlorine content increases thermal stability |

Structural Insights :

- The 2,4,5-substitution pattern in 2,4,5-trichlorophenyl chloroformate reduces steric hindrance compared to 2,4,6-substituted analogs, enhancing its reactivity in nucleophilic reactions .

- Increased chlorine content (e.g., pentachlorophenyl derivatives) improves thermal stability but may reduce solubility in organic solvents .

Organophosphorus Derivatives with 2,4,5-Trichlorophenyl Groups

Compounds incorporating the 2,4,5-trichlorophenyl moiety in organophosphorus frameworks:

Functional Differences :

- 2,4,5-Trichlorophenyl chloroformate lacks the thiophosphonate group present in Trichloronat, resulting in lower acute toxicity but higher reactivity in synthetic applications .

- Metabolites of Tetrachlorvinphos, such as 2,4,5-trichloroacetophenone, exhibit environmental persistence comparable to chlorinated phenols but differ in biodegradation pathways .

Chlorinated Phenolic Derivatives

Compounds with structural overlap in the chlorinated phenyl ring but differing functional groups:

Contrast with 2,4,5-Trichlorophenyl Chloroformate :

- The chloroformate group confers higher electrophilicity compared to phenolic or carboxylic acid derivatives, making it more reactive but less environmentally stable .

- 2,4,5-Trichlorophenol is a known precursor in the synthesis of 2,4,5-Trichlorophenyl chloroformate, highlighting their interconnected industrial roles .

Research Findings and Environmental Considerations

- Degradation Pathways: Hydrolysis of 2,4,5-trichlorophenyl chloroformate yields 2,4,5-trichlorophenol and CO$_2$, contributing to groundwater contamination risks .

Biological Activity

2,4,5-Trichlorophenyl formate (TCPF) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and implications in environmental and health contexts. This article aims to provide a comprehensive overview of the biological activity of TCPF, including its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : C7H3Cl3O2

- Molecular Weight : 221.46 g/mol

- CAS Number : 95-95-2

Mechanisms of Biological Activity

TCPF exhibits various biological activities primarily attributed to its structural characteristics as a chlorinated phenyl compound. The following mechanisms have been identified:

- Enzyme Inhibition : TCPF has been shown to inhibit key enzymes such as catalase and superoxide dismutase (SOD), leading to increased oxidative stress in cells. In studies where TCPF was administered at concentrations of 100 ppm, significant decreases in catalase and SOD activities were observed, indicating its potential role as an oxidative stress inducer .

- Genotoxicity : Research indicates that TCPF may possess genotoxic properties. It has been implicated in DNA damage through the generation of reactive oxygen species (ROS), which can lead to cellular mutations and carcinogenesis .

Toxicological Profile

The toxicological profile of TCPF reveals several adverse health effects:

| Exposure Route | Effects Observed |

|---|---|

| Inhalation | Respiratory distress, potential carcinogenic effects |

| Oral | Gastrointestinal irritation, systemic toxicity |

| Dermal | Skin irritation, potential for systemic absorption |

Case Study: Worker Exposure

A longitudinal study examined the health outcomes of workers exposed to TCPF during its production. The cohort study followed 1,615 workers over several decades, assessing mortality rates and specific health outcomes related to dioxin exposure associated with TCPF production. The findings indicated an increased risk for certain cancers, including leukemia and non-Hodgkin lymphoma, although overall cancer rates remained within expected levels .

Environmental Impact

TCPF is also recognized for its persistence in the environment and potential bioaccumulation in aquatic systems. Studies have shown that TCPF can affect non-target organisms in ecosystems, leading to disruptions in food webs and ecological balance.

Research Findings

Recent research highlights the following findings regarding TCPF:

- Oxidative Stress Induction : A study demonstrated that exposure to TCPF resulted in elevated levels of lipid peroxidation products in liver tissues of exposed animals, suggesting significant oxidative damage .

- Cellular Effects : In vitro studies revealed that TCPF exposure led to altered cell viability and increased apoptosis in various cell lines, indicating its cytotoxic effects .

Q & A

Basic Research Questions

Q. How can 2,4,5-Trichlorophenyl formate be synthesized in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification of 2,4,5-trichlorophenol with formic acid derivatives, such as chloroformate reagents. A room-temperature carboxylation approach using weak bases (e.g., tertiary amines or sodium carbonate) to generate CO equivalents has been demonstrated for analogous formate esters. Post-synthesis, purity is confirmed using NMR (¹H/¹³C) and HPLC, while elemental analysis validates stoichiometry .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- GC-MS : For assessing purity and identifying volatile degradation products.

- NMR Spectroscopy : To confirm structural integrity, particularly the formate ester linkage (δ ~8 ppm for formyl protons).

- HPLC with UV detection : For stability profiling under varying pH and temperature conditions.

- FT-IR : To monitor functional groups (C=O stretch at ~1720 cm⁻¹).

Reference analytical standards and safety protocols for handling chlorinated compounds .

Q. What are the key stability considerations when storing this compound?

- Methodological Answer : Store in anhydrous conditions at 0–6°C, protected from light and moisture. Degradation pathways (hydrolysis or photolysis) can be monitored via accelerated stability studies using HPLC. Contamination risks are mitigated by using glass vials with PTFE-lined caps .

Advanced Research Questions

Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing chlorine substituents increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). Kinetic studies comparing substitution rates with non-chlorinated analogs (e.g., phenyl formate) can quantify this effect. Computational modeling (DFT) further elucidates electronic contributions to transition-state stabilization .

Q. What strategies resolve contradictory data in environmental half-life studies of this compound?

- Methodological Answer :

- Controlled Hydrolysis/Photolysis : Use OECD Guideline 111 (hydrolysis) and 316 (photolysis) to standardize experimental conditions (pH, light intensity).

- Field Validation : Compare lab results with groundwater monitoring data, adjusting for variables like microbial activity and organic matter content.

- Metabolite Tracking : Identify degradation products (e.g., 2,4,5-trichlorophenol) via LC-MS/MS to clarify pathways .

Q. How can researchers differentiate between this compound and its metabolites in biological matrices?

- Methodological Answer : Deploy LC-MS/MS with multiple reaction monitoring (MRM) to isolate target ions. For example:

- Parent Compound : Monitor m/z transitions specific to the intact formate ester.

- Metabolites : Synthesize reference standards for 2,4,5-trichloroacetophenone (CAS 4252-78-2) and other predicted derivatives. Cross-validate using isotopic labeling (e.g., deuterated analogs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- Dose-Response Replication : Conduct in vitro assays (e.g., Ames test, zebrafish embryotoxicity) under standardized OECD protocols.

- Matrix Effects : Compare results across solvents (e.g., DMSO vs. aqueous buffers) to identify confounding factors.

- Literature Review : Cross-reference findings with structurally related compounds (e.g., 2,4,6-Trichlorophenyl formate) to identify trends in chlorinated phenol toxicity .

Experimental Design Considerations

Q. What controls are essential for studying the enzymatic hydrolysis of this compound?

- Methodological Answer :

- Negative Controls : Use heat-inactivated enzymes or buffer-only systems.

- Positive Controls : Include a known enzymatically labile ester (e.g., p-nitrophenyl acetate).

- Kinetic Analysis : Measure initial rates under saturating substrate conditions and fit data to Michaelis-Menten models. Validate with Lineweaver-Burk plots .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.